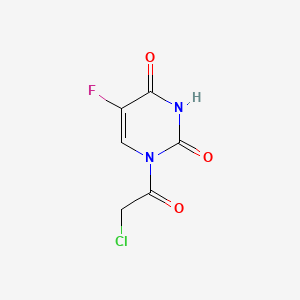
1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-fluorouracil with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction:
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alcohols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the chloroacetyl group.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Hydrolysis: Carboxylic acid derivatives.
科学研究应用
1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer and antiviral agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and interactions with nucleic acids.
作用机制
The mechanism of action of 1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is not well-characterized. its derivatives, such as those used in medicinal chemistry, often target specific enzymes or nucleic acids, interfering with their normal function. The molecular targets and pathways involved depend on the specific derivative and its intended application.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that shares the fluoropyrimidine core.
2-Chloroacetyl-5-fluorouracil: A closely related compound with similar chemical properties.
生物活性
1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione (CAS No. 110073-43-3) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to other pyrimidine derivatives, which are known for their diverse pharmacological properties, including anticancer and antiviral activities.
- Molecular Formula : C₆H₄ClFN₂O₃
- Molecular Weight : 206.56 g/mol
- IUPAC Name : 1-(2-chloroacetyl)-5-fluoropyrimidine-2,4-dione
The biological activity of this compound primarily involves the inhibition of specific enzymes and interference with nucleic acid functions. The chloroacetyl group can undergo nucleophilic substitution reactions, allowing for modifications that enhance its biological potency.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines by targeting metabolic pathways essential for tumor growth.
Antiviral Activity
The compound has also been explored for its antiviral potential. It is hypothesized that the inhibition of pyrimidine metabolism may enhance the immune response against viral infections, as seen in studies linking pyrimidine biosynthesis with interferon production .
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation :
- Antiviral Mechanism :
Data Table: Biological Activities of this compound
Synthesis and Derivatives
The synthesis of this compound typically involves reacting 5-fluorouracil with chloroacetyl chloride under basic conditions. This synthetic route allows for the generation of various derivatives that may exhibit enhanced biological activities.
属性
IUPAC Name |
1-(2-chloroacetyl)-5-fluoropyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O3/c7-1-4(11)10-2-3(8)5(12)9-6(10)13/h2H,1H2,(H,9,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFLGHPCLLMJDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C(=O)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664295 |
Source


|
| Record name | 1-(Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110073-43-3 |
Source


|
| Record name | 1-(Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














